Physicochemical Profile Differentiation: logP and Aqueous Solubility of 2-(2-Chlorophenoxy)pyrazine Versus 2-Phenoxypyrazine and 2-(2,4-Dichlorophenoxy)pyrazine
2-(2-Chlorophenoxy)pyrazine occupies an intermediate physicochemical space between the unsubstituted 2-phenoxypyrazine and the di-chlorinated 2-(2,4-dichlorophenoxy)pyrazine. The target compound has a predicted logP of 2.8 and PBS solubility of 0.15 mg/mL, compared to logP 2.1 / solubility 0.30 mg/mL for 2-phenoxypyrazine (no chlorine) and logP 3.5 / solubility 0.08 mg/mL for 2-(2,4-dichlorophenoxy)pyrazine (two chlorine atoms) . The addition of a single ortho-chlorine on the phenoxy ring increases logP by approximately 0.7 units and halves aqueous solubility relative to the unsubstituted phenoxy analog. The second chlorine further increases logP by another 0.7 units and reduces solubility by nearly half again. This graded modulation of physicochemical properties is critical for applications requiring balanced permeability and solubility, such as cell-based assays and early ADME profiling.
| Evidence Dimension | Predicted logP (lipophilicity) and PBS solubility (mg/mL) |
|---|---|
| Target Compound Data | logP = 2.8; PBS solubility = 0.15 mg/mL |
| Comparator Or Baseline | 2-Phenoxypyrazine: logP = 2.1, solubility = 0.30 mg/mL; 2-(2,4-Dichlorophenoxy)pyrazine: logP = 3.5, solubility = 0.08 mg/mL |
| Quantified Difference | ΔlogP: +0.7 vs. 2-phenoxypyrazine; −0.7 vs. dichloro analog. ΔSolubility: −50% vs. 2-phenoxypyrazine; +87.5% vs. dichloro analog. |
| Conditions | Predicted logP (computational); PBS solubility (measured/predicted at room temperature, vendor-compiled data) |
Why This Matters
Researchers selecting between mono-chloro, di-chloro, and non-halogenated phenoxypyrazines must match the lipophilicity–solubility profile to their assay format; the mono-chloro compound provides a midpoint balance unsuitable for direct substitution by either extreme.
